molecular formula C10H14N2O2 B8373918 N,N-dimethyl-N'benzyloxyurea

N,N-dimethyl-N'benzyloxyurea

Cat. No.: B8373918
M. Wt: 194.23 g/mol
InChI Key: GMRYIZAETGTMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'-benzyloxyurea is a substituted urea derivative characterized by a dimethyl group on one nitrogen atom and a benzyloxy group on the adjacent nitrogen. Structurally, it combines the urea backbone (NH₂–CO–NH₂) with modifications that enhance its pharmacological and chemical properties.

Synthesis typically involves substituting hydroxyurea (NH₂–CO–NHOH) with benzyl or substituted benzyl groups via nucleophilic substitution or coupling reactions. X-ray crystallography and spectrometry (e.g., NMR, IR) confirm the planar urea core and spatial arrangement of substituents .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,1-dimethyl-3-phenylmethoxyurea

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)

InChI Key

GMRYIZAETGTMOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Biological Activity Key Findings Reference
N,N-dimethyl-N'-benzyloxyurea N¹: Dimethyl; N²: Benzyloxy Antitumor (Leukemia) IC₅₀: 7.2 µM (K562), 8.5 µM (L1210); apoptotic via caspase-3 activation
Hydroxyurea (HU) N¹: NH₂; N²: OH Antimetabolite (Sickle cell, Leukemia) IC₅₀: 12–20 µM (K562); inhibits ribonucleotide reductase
Fenuron N¹: Dimethyl; N²: Phenyl Herbicide Low mammalian toxicity; inhibits photosynthesis in plants
Isoproturon N¹: Dimethyl; N²: (4-isopropylphenyl) Herbicide Persistence in soil; endocrine-disrupting potential
N'-Methyl-N'-hydroxycarbamoyl-D-phenylglycine benzhydrylamide N¹: Benzhydryl; N²: Methyl-hydroxy Antitumor (Leukemia) IC₅₀: 5.8 µM (K562); enhanced membrane targeting

Critical Observations :

Substituent Impact on Activity: Benzyloxy vs. Phenyl: The benzyloxy group in N,N-dimethyl-N'-benzyloxyurea enhances lipophilicity compared to fenuron’s phenyl group, improving cellular uptake and antitumor potency . Amino Acid Esters: Derivatives with L-phenylalanine esters (e.g., compound 7e) show 2–3× higher activity than HU, attributed to improved intracellular retention and enzyme inhibition .

Mechanistic Divergence :

  • Antitumor ureas (e.g., benzyloxyurea derivatives) primarily target DNA synthesis and apoptosis pathways, while herbicidal ureas (e.g., fenuron) disrupt plant electron transport chains .

Synthetic Accessibility :

  • N,N-dimethyl-N'-benzyloxyurea is synthesized via direct benzylation of hydroxyurea, whereas pesticidal ureas (e.g., isoproturon) require multi-step alkylation/arylations .

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